5-(4-Dimethylaminobenzylidene)rhodanine
Overview
Description
5-(4-Dimethylaminobenzylidene)rhodanine is an organic compound with the molecular formula C12H12N2OS2. It is primarily known for its use as a silver-specific dye in various analytical and research applications . This compound is characterized by its unique structure, which includes a rhodanine core and a dimethylaminobenzylidene group, making it a valuable tool in scientific research.
Mechanism of Action
Target of Action
The primary target of 5-(4-Dimethylaminobenzylidene)rhodanine is silver ions . This compound is a silver-specific dye, which means it has a high affinity for silver ions and can bind to them selectively .
Mode of Action
This compound interacts with its target, the silver ions, by forming a complex . This interaction results in the deposition of silver onto X-ray film in a colorimetric assay .
Biochemical Pathways
Its role as a silver-specific dye suggests it may be involved in pathways related tosilver ion detection and quantification .
Pharmacokinetics
It’s known that the compound isinsoluble in water but moderately soluble in acetone .
Result of Action
The result of the action of this compound is the quantitative deposition of silver onto X-ray film . This is used in a colorimetric assay to measure the presence and quantity of silver ions .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of silver ions and the solvent used
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Dimethylaminobenzylidene)rhodanine typically involves the condensation of rhodanine with 4-dimethylaminobenzaldehyde. The reaction is usually carried out in the presence of a base, such as sodium acetate, and a solvent like ethanol. The mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
5-(4-Dimethylaminobenzylidene)rhodanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
Rhodanine: The parent compound of 5-(4-Dimethylaminobenzylidene)rhodanine, used in similar applications but lacks the dimethylaminobenzylidene group.
4-Dimethylaminobenzaldehyde: A precursor in the synthesis of this compound, used in various organic synthesis reactions.
Uniqueness
This compound is unique due to its specific interaction with silver ions, making it highly selective and sensitive for detecting silver in various samples. This selectivity is attributed to the presence of both the rhodanine core and the dimethylaminobenzylidene group, which together enhance its binding affinity and specificity .
Properties
IUPAC Name |
5-[[4-(dimethylamino)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS2/c1-14(2)9-5-3-8(4-6-9)7-10-11(15)13-12(16)17-10/h3-7H,1-2H3,(H,13,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRVRELEASDUMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)NC(=S)S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060207 | |
Record name | 4'-(Dimethylamino)benzalrhodanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Deep red solid; [Merck Index] Red powder with a weak odor; [Alfa Aesar MSDS] | |
Record name | p-Dimethylaminobenzalrhodanine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11236 | |
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CAS No. |
536-17-4 | |
Record name | 5-(4-Dimethylaminobenzylidene)rhodanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=536-17-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Dimethylaminobenzalrhodanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536174 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Thiazolidinone, 5-[[4-(dimethylamino)phenyl]methylene]-2-thioxo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4'-(Dimethylamino)benzalrhodanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-dimethylaminobenzylidenerhodanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.843 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | P-DIMETHYLAMINOBENZALRHODANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0SER53Q7RT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 5-(4-Dimethylaminobenzylidene)rhodanine primarily acts as a chelating ligand for metal ions, particularly those with a high affinity for sulfur. [, , , , , ]. This interaction stems from the presence of the sulfur atom in the rhodanine ring and the nitrogen atom in the dimethylamino group, which act as electron-donating sites for coordination with metal ions. While the specific downstream effects depend on the metal ion and the biological context, common outcomes include:
- Inhibition of enzymatic activity: Metal chelation can disrupt the active site of enzymes, leading to a decrease in their catalytic activity. []
- Alteration of metal ion homeostasis: Chelation can influence the uptake, distribution, and excretion of metal ions, potentially impacting cellular processes that rely on these ions. [, ]
A:* Molecular Formula: C12H12N2OS2 * Molecular Weight: 264.37 g/mol* Spectroscopic Data: * FTIR: Characteristic peaks corresponding to C=S, C=N, and N-H vibrations can be observed. [, ] * NMR: 1H and 13C NMR spectra provide information about the chemical environment of the different protons and carbon atoms in the molecule, respectively. []
A: this compound has shown compatibility with various materials, including:* Silica gel: Used as a support for adsorption of the compound in pre-concentration applications. [, , ]* Amberlyst®15 resin: Modified with the compound for solid-phase extraction of metal ions. []* Nylon-66 nanofibers: Used as a composite material for solid-phase extraction of palladium ions. []* Poly(N-vinylcaprolactam) gel: Forms complexes with the compound for sensing metal ions. []
A: While the provided research doesn't explicitly detail computational studies on this compound, one study used artificial neural networks to model palladium microextraction using a this compound-modified sorbent. [] This suggests potential for further exploration of computational approaches to understand and predict the compound's behavior.
- Influence of substituents on the rhodanine ring: Comparing the complexation behavior of this compound with other rhodanine derivatives, such as 5-benzylidenerhodanine or 5-(2-chlorobenzylidene)rhodanine, could provide insights into the impact of substituents on metal ion affinity and selectivity. []
- Metal ion selectivity: The choice of different metal carbonyls (Cr, Mo, W) in photochemical reactions with this compound and other rhodanine derivatives suggests potential variations in complex formation and stability based on the metal ion's properties. []
ANone: Several analytical techniques have been employed in the characterization and quantification of this compound and its metal complexes:
- Spectrophotometry: The compound's ability to form colored complexes with metal ions, particularly gold and silver, allows for spectrophotometric determination. This method is used to quantify the extracted metal ions after pre-concentration or separation using this compound-modified materials. [, , , ]
- Atomic Absorption Spectrometry (AAS): Following the elution of pre-concentrated metal ions from the this compound-modified materials, AAS provides a sensitive method for quantifying the metal content. [, , ]
- Flame Atomic Absorption Spectrophotometry (FAAS): Similar to AAS, FAAS is employed to determine the concentration of metal ions after extraction and pre-concentration using this compound-based methods. []
- Neutron Activation Analysis (NAA): This highly sensitive technique can be used to directly quantify trace amounts of gold adsorbed on this compound-impregnated materials without the need for elution. []
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